molecular formula C19H17N5O2 B2884186 3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034476-17-8

3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2884186
CAS No.: 2034476-17-8
M. Wt: 347.378
InChI Key: HFCSGPIJVLZWTH-UHFFFAOYSA-N
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Description

3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring multiple heterocyclic structures, including indolizine, piperidine, and pyrazine rings

Mechanism of Action

Target of Action

Similar compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them valuable targets for the development of new therapeutic agents .

Mode of Action

Compounds with similar structures, such as those containing the indole nucleus, are known to interact with their targets through various mechanisms, including competitive inhibition . This interaction can result in changes in the activity of the target, leading to alterations in cellular processes .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect a wide range of biochemical pathways . These include pathways involved in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as those containing the indole nucleus, have been found to have reliable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy .

Result of Action

Similar compounds, such as those containing the indole nucleus, have been found to exhibit a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that various factors, including temperature, ph, and the presence of other substances, can influence the action of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the indolizine core. One common approach is the palladium-catalyzed carbonylative coupling of bromopyridines, imines, and alkynes. This method allows for the formation of the indolizine ring through a cycloaddition reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using palladium catalysts and optimized reaction conditions to ensure high yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials science applications.

Biology

In biological research, 3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays.

Medicine

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products.

Comparison with Similar Compounds

Similar Compounds

  • Indolizine derivatives: : Other indolizine-based compounds with different substituents or functional groups.

  • Piperidine derivatives: : Compounds containing the piperidine ring with various modifications.

  • Pyrazine derivatives: : Other pyrazine-containing compounds with different substituents.

Uniqueness

3-((1-(Indolizine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of indolizine, piperidine, and pyrazine rings, which provides a distinct structural framework and potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-[1-(indolizine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c20-11-17-18(22-7-6-21-17)26-16-5-3-9-24(13-16)19(25)14-10-15-4-1-2-8-23(15)12-14/h1-2,4,6-8,10,12,16H,3,5,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCSGPIJVLZWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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